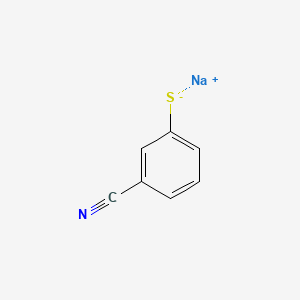![molecular formula C32H26N6O4S2 B13853047 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one and 5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one are impurities of Omeprazole, a proton pump inhibitor used in the treatment of dyspepsia . These compounds are often referred to as Omeprazole EP Impurity G and are used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Omeprazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds involves complex organic reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for these compounds are not publicly disclosed due to proprietary reasons. they are produced in compliance with regulatory guidelines and are provided with comprehensive characterization data .
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid (MsOH) and methanol (MeOH). The reactions are typically carried out under reflux conditions .
Major Products Formed
The major products formed from these reactions are tricyclic indoles and other related compounds .
Aplicaciones Científicas De Investigación
These compounds are primarily used in the following scientific research applications:
Chemistry: Used in analytical method development and method validation.
Biology: Studied for their interactions with biological molecules.
Medicine: Used in the quality control of Omeprazole, a proton pump inhibitor.
Industry: Employed in the commercial production of Omeprazole
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). They inhibit the activity of this enzyme, thereby reducing the secretion of hydrogen ions (H+) into the gastric lumen.
Comparación Con Compuestos Similares
Similar Compounds
- Omeprazole EP Impurity F
- Esomeprazole Sodium EP Impurity G
- Omeprazole USP Related Compound G
Uniqueness
These compounds are unique due to their specific chemical structure and their role as impurities in Omeprazole. They are used in various analytical and quality control applications, making them essential for ensuring the efficacy and safety of Omeprazole .
Propiedades
Fórmula molecular |
C32H26N6O4S2 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one |
InChI |
InChI=1S/2C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19;1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h2*4-7H,1-3H3 |
Clave InChI |
KIGDIRGFCHEIJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC.CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
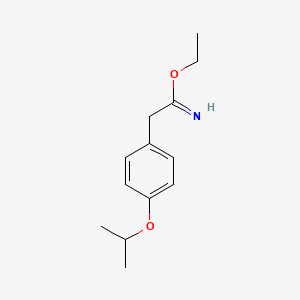
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

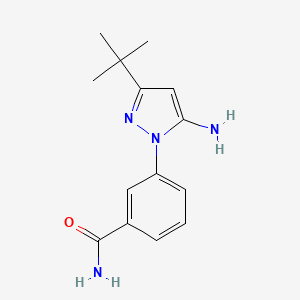
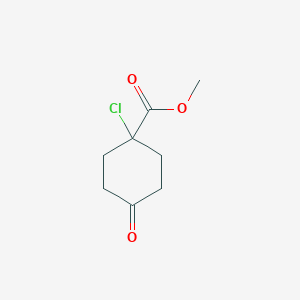
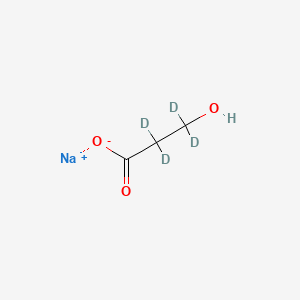
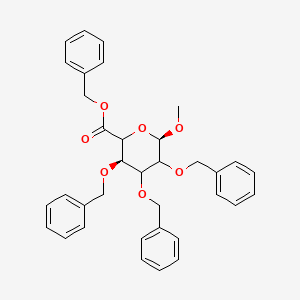
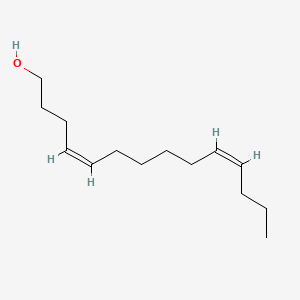
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

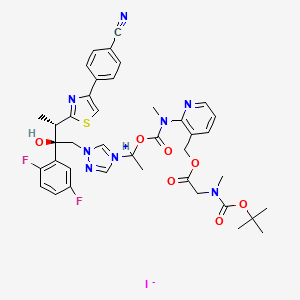
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
